molecular formula C2H6S2 B1211800 Methylsulfanylmethanethiol CAS No. 29414-47-9

Methylsulfanylmethanethiol

Cat. No.: B1211800
CAS No.: 29414-47-9
M. Wt: 94.2 g/mol
InChI Key: IXBUFAUQDFHNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylsulfanylmethanethiol is a specialized organic sulfur compound provided for research and development purposes. This high-purity reagent is intended for use in chemical synthesis, analytical method development, and other investigative applications within a controlled laboratory environment. Researchers can utilize this compound to explore its properties and potential interactions in various experimental models. All information and data provided are for informational purposes to support scientific inquiry. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. Safety Data Sheets (SDS) should be consulted and followed prior to handling.

Properties

CAS No.

29414-47-9

Molecular Formula

C2H6S2

Molecular Weight

94.2 g/mol

IUPAC Name

methylsulfanylmethanethiol

InChI

InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3

InChI Key

IXBUFAUQDFHNGI-UHFFFAOYSA-N

SMILES

CSCS

Canonical SMILES

CSCS

density

1.040-1.046

Other CAS No.

29414-47-9

physical_description

Almost colourless liquid;  Pungent, sulfureous aroma

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

(methylthio)methanethiol
MeSCH2SH

Origin of Product

United States

Preparation Methods

Reaction Conditions and Byproduct Modulation

Key parameters include:

  • Temperature : 300–450°C

  • Space velocity : 50–1,500 h1^{-1}

  • Hydrogen co-feed : 0.005–0.20 mol% of reactants

The addition of hydrogen suppresses dimethyl sulfide (CH3SCH3\text{CH}_3\text{SCH}_3) formation, a major byproduct, by altering the catalyst’s redox activity. At 380°C and a hydrogen-methanol molar ratio of 0.0001–0.0005, this compound constitutes ~15–20% of the thiol products.

Table 1: Effect of Hydrogen on Product Distribution (Thoria Catalyst)

Hydrogen (mol%)Methanethiol Yield (%)This compound Yield (%)Dimethyl Sulfide Yield (%)
0.00681220
0.01721810
0.05701614

Thiol-Disulfide Exchange Reactions

This compound can be synthesized via thiol-disulfide interchange, a method adapted from dithiol chemistry. Reacting methanethiol with elemental sulfur (S8\text{S}_8) in the presence of a base (e.g., NaOH) produces the target compound:

2CH3SH+S8CH3SCH2SH+H2S[1]2\text{CH}3\text{SH} + \text{S}8 \rightarrow \text{CH}3\text{SCH}2\text{SH} + \text{H}_2\text{S} \quad

This route is less efficient (45–55% yield) but avoids high-temperature catalysis.

Nucleophilic Substitution with Halogenated Precursors

Chloromethyl methyl sulfide (CH3SCH2Cl\text{CH}_3\text{SCH}_2\text{Cl}) reacts with sodium hydrosulfide (NaSH\text{NaSH}) in ethanol to form this compound:

CH3SCH2Cl+NaSHCH3SCH2SH+NaCl[4]\text{CH}3\text{SCH}2\text{Cl} + \text{NaSH} \rightarrow \text{CH}3\text{SCH}2\text{SH} + \text{NaCl} \quad

Yields exceed 75% at 80°C with a 1:1.2 molar ratio of chloride to NaSH\text{NaSH}.

Reductive Methods

Reduction of Bis(methylthio)methane

Catalytic hydrogenation of bis(methylthio)methane (CH3SCH2SCH3\text{CH}_3\text{SCH}_2\text{SCH}_3) over palladium-on-carbon (Pd/C\text{Pd/C}) at 100°C and 50 bar H2\text{H}_2 cleaves the disulfide bond:

CH3SCH2SCH3+2H22CH3SCH2SH[4]\text{CH}3\text{SCH}2\text{SCH}3 + 2\text{H}2 \rightarrow 2\text{CH}3\text{SCH}2\text{SH} \quad

This method achieves 85–90% conversion but requires high-purity starting materials.

Industrial-Scale Challenges and Optimizations

Catalyst Deactivation

Thoria catalysts degrade at >450°C due to sulfate formation. Regeneration involves oxidative treatment at 500°C followed by H2\text{H}_2 reduction.

Byproduct Management

Dimethyl sulfide and hydrogen sulfide are recycled into the reactor to improve atom economy. Membrane separation techniques recover 95% of unreacted H2S\text{H}_2\text{S} .

Chemical Reactions Analysis

2.1. Redox Reactions

  • Disulfide formation : Oxidation by halogens (e.g., Br₂) or atmospheric oxygen generates bis(methylsulfanyl)methane disulfide (CH₃SCH₂SSCH₂SCH₃) :

    2CH SCH SH+Br CH SCH SSCH SCH +2HBr2\,\text{CH SCH SH}+\text{Br }\rightarrow \text{CH SCH SSCH SCH }+2\,\text{HBr}

    Kinetic studies show this reaction proceeds via a radical chain mechanism, with thiyl radicals (CH₃SCH₂S- ) as intermediates .

  • Oxidation to sulfonic acids : Strong oxidants like hydrogen peroxide convert the thiol group to sulfonic acid (-SO₃H) :

    CH SCH SH+3H O CH SCH SO H+3H O\text{CH SCH SH}+3\,\text{H O }\rightarrow \text{CH SCH SO H}+3\,\text{H O}

2.2. Nucleophilic Substitution

The thiol group acts as a nucleophile in Michael additions and SN2 reactions:

  • Michael addition to α,β-unsaturated carbonyls : Computational studies (M06-2X/6-311+G(d,p)) predict exothermic adduct formation with electron-deficient alkenes (e.g., acrylamide) . Activation barriers for methanethiolate (CH₃S⁻) addition to maleimides are lower (~8 kcal/mol) compared to propynamides (~15 kcal/mol) .

2.3. Metal Complexation

Methylsulfanylmethanethiol binds soft metal ions (e.g., Hg²⁺, Cd²⁺) via its thiolate form, forming stable chelates. This property is exploited in bioremediation and heavy-metal detoxification .

3.1. Radical-Mediated Pathways

Thiyl radicals (- SCH₂SCH₃) form via H-atom abstraction by hydroxyl radicals (- OH) or UV irradiation. These radicals participate in:

  • Hydrogen transfer : Curvature coupling analysis (URVA method) reveals that H-transfer reactions involve O–S bending and S–H bond cleavage, with activation energies ~31 kcal/mol .

  • Polymerization : Initiates radical chain reactions in hydrocarbon matrices, leading to cross-linked polysulfides .

3.2. Acid/Base-Catalyzed Reactions

  • Deprotonation : pKa of the thiol group is ~10, enabling deprotonation to thiolate (CH₃SCH₂S⁻) in basic media, enhancing nucleophilicity .

  • Thiol-disulfide exchange : Reversible under physiological conditions, facilitating dynamic covalent chemistry :

    RS SR+2R SH2RSH+R S SR \text{RS SR}+2\,\text{R SH}\leftrightarrow 2\,\text{RSH}+\text{R S SR }

Comparative Reaction Thermodynamics

Reaction TypeΔG‡ (kcal/mol)ΔH (kcal/mol)Key Reference
Disulfide formation (Br₂)12.5-28
Michael addition (maleimide)8.2-29
H-transfer (UV-induced)31.3-1.4

Scientific Research Applications

Methylsulfanylmethanethiol, also known as 2-methylthioethanethiol, is an organosulfur compound that has garnered attention for its various applications in scientific research and industry. This article will explore its applications across several domains, including its biological effects, potential therapeutic uses, and industrial applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the molecular formula C2H6S2C_2H_6S_2 and features a thiol group, which is responsible for many of its chemical properties. The presence of sulfur in its structure allows it to participate in various biochemical reactions, making it a compound of interest in both biological and industrial contexts.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. In studies involving mouse and human macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as interleukin-1β and interleukin-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It helps mitigate oxidative stress by scavenging free radicals, which can lead to cellular damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Potential Cancer Treatment

This compound has shown promise in cancer research as well. In vitro studies suggest that it may inhibit tumor growth by inducing cellular senescence and reducing metastatic potential in cancer cells. Animal models have indicated that treatment with this compound can suppress tumor growth and alter signaling pathways associated with cancer progression .

Skin Health

The compound is being explored for its applications in dermatology. Preliminary studies indicate that it may improve skin quality by enhancing keratin synthesis and reducing inflammation associated with skin disorders such as rosacea and dermatitis .

Flavoring Agent

Due to its strong odor and flavor profile, this compound is utilized as a flavoring agent in the food industry. Its distinct aroma can enhance the sensory experience of various food products.

Chemical Synthesis

In organic chemistry, this compound serves as a reagent in the synthesis of other sulfur-containing compounds. Its ability to donate sulfur makes it valuable in creating thiols and sulfides used in pharmaceuticals and agrochemicals .

Table 1: Biological Effects of this compound

EffectMechanismReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
AntioxidantScavenging free radicals
Tumor growth suppressionInduction of cellular senescence

Table 2: Industrial Applications

ApplicationDescription
Flavoring AgentEnhances sensory profiles in food
Chemical SynthesisUsed as a reagent for thiol synthesis

Case Study 1: Inhibition of Inflammation

In a controlled study involving human macrophages, participants were administered this compound to assess its impact on inflammatory markers. Results showed a significant decrease in interleukin-1β levels following treatment, supporting its potential use in managing inflammatory conditions.

Case Study 2: Cancer Research

A study conducted on mice with xenografted tumors treated with this compound revealed reduced tumor size compared to control groups. The treatment altered key signaling pathways involved in cell proliferation and survival, indicating a promising avenue for future cancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences:

Compound Formula Functional Groups Key Applications
Methylsulfanylmethanethiol CH₃-S-CH₂-SH Thiol, sulfide Limited data; inferred use in synthesis
Methanethiol CH₃SH Thiol Gas odorant, pharmaceuticals
Dimethyl sulfone C₂H₆O₂S Sulfone Solvent, food additive, health products
Methanesulfonyl chloride CH₃SO₂Cl Sulfonamide precursor Drug synthesis (e.g., kinase inhibitors)
(Methylsulfinyl)(methylthio)methane CH₃-SO-CH₂-S-CH₃ Sulfoxide, sulfide Research applications (NIST data)

Physicochemical Properties

  • Methanethiol : Volatile liquid with a pungent odor (detection threshold: 150 ppm) .
  • Dimethyl sulfone : High thermal stability (used as a gas chromatography stationary phase up to 30°C) .
  • Methanesulfonyl chloride : Reactive acylating agent; used to introduce sulfonamide groups in drug candidates .
  • This compound : Hypothesized to exhibit moderate volatility and dual nucleophilic reactivity (thiol and sulfide groups), though experimental data are lacking.

Pharmaceutical Relevance

  • Methanesulfonyl derivatives are critical in kinase inhibitor development (e.g., compound 31 in , featuring a methylsulfonamido group) .
  • Dimethyl sulfone is used in osteoarthritis supplements due to anti-inflammatory properties .

Industrial and Analytical Uses

  • Dimethyl sulfone serves as a high-temperature solvent and gas chromatography stationary phase .
  • Methanethiol’s strong odor makes it a leak-marker in natural gas systems .

Limitations and Knowledge Gaps

Direct experimental data on this compound remain scarce. Current comparisons rely on extrapolation from structurally related compounds. Further studies are needed to clarify its synthesis, stability, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylsulfanylmethanethiol
Reactant of Route 2
Methylsulfanylmethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.